2-Fluoro-2-(3-methoxyphenyl)acetic acid
CAS No.:
Cat. No.: VC17520814
Molecular Formula: C9H9FO3
Molecular Weight: 184.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9FO3 |
|---|---|
| Molecular Weight | 184.16 g/mol |
| IUPAC Name | 2-fluoro-2-(3-methoxyphenyl)acetic acid |
| Standard InChI | InChI=1S/C9H9FO3/c1-13-7-4-2-3-6(5-7)8(10)9(11)12/h2-5,8H,1H3,(H,11,12) |
| Standard InChI Key | HJSYGONMQHOAKJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C(C(=O)O)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Fluoro-2-(3-methoxyphenyl)acetic acid (C₉H₉FO₃) consists of a phenyl ring substituted with a methoxy group (-OCH₃) at the 3-position and a fluorine atom at the 2-position of the adjacent acetic acid moiety. This configuration distinguishes it from analogs such as 2-fluoro-2-(3-fluoro-2-methoxyphenyl)acetic acid (C₉H₈F₂O₃), which features an additional fluorine at the phenyl ring's 3-position . The presence of both electron-donating (methoxy) and electron-withdrawing (fluoro) groups creates a polarizable aromatic system, influencing its reactivity and intermolecular interactions .
Table 1: Comparative Molecular Properties of Fluorinated Phenylacetic Acid Derivatives
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocols for 2-fluoro-2-(3-methoxyphenyl)acetic acid are documented, analogous compounds provide insight into plausible methodologies. A patented route for synthesizing elagolix intermediates employs 2-fluoro-3-methoxy-phenylacetic acid as a starting material, undergoing cyclization and Mitsunobu reactions . For the target compound, a similar approach could involve:
-
Friedel-Crafts Acylation: Introducing the acetic acid moiety to 3-methoxyphenyl precursors.
-
Halogenation: Selective fluorination at the α-position using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) .
-
Acid Hydrolysis: Final deprotection of ester intermediates to yield the carboxylic acid .
Notably, multi-step syntheses of related bromo-fluoro derivatives achieve yields exceeding 70% under optimized conditions, highlighting the feasibility of scaling such processes .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dictated by its polar functional groups. While experimental data are unavailable, computed properties from analogs suggest:
-
Aqueous Solubility: ~2.1 mg/mL (estimated via LogP ≈1.2), comparable to 2-fluoro-2-(3-fluoro-2-methoxyphenyl)acetic acid’s 1.9 XLogP3 .
-
Thermal Stability: Decomposition likely occurs above 200°C, consistent with fluorinated acetic acids’ resistance to thermal degradation.
Spectroscopic Characteristics
-
IR Spectroscopy: Expected peaks include ν(C=O) at ~1700 cm⁻¹ (carboxylic acid) and ν(C-F) at 1100–1000 cm⁻¹ .
-
NMR: The α-fluorine would produce a characteristic triplet in ¹⁹F NMR (δ ~-120 ppm), while the methoxy group’s protons resonate at δ 3.8–3.9 ppm in ¹H NMR .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s scaffold serves as a precursor for nonpeptide gonadotropin-releasing hormone antagonists like elagolix, a therapy for endometriosis . Key advantages include:
-
Stereochemical Control: The α-fluoro group stabilizes transition states during asymmetric syntheses .
-
Metabolic Stability: Fluorine reduces oxidative dealkylation of the methoxy group in vivo .
Material Science
Fluorinated aromatic acids act as monomers in liquid crystal polymers (LCPs), enhancing thermal conductivity and dielectric properties. Applications span high-frequency circuit boards and aerospace components.
Comparison with Structural Analogs
Mono- vs. Difluoro Derivatives
Introducing a second fluorine at the phenyl ring (e.g., 2,2-difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid ) alters:
Methoxy Positional Isomerism
Relocating the methoxy group from the 3- to 2-position (as in 2-fluoro-2-(2-fluoro-3-methoxyphenyl)acetic acid ) diminishes:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume